Cas no 15732-02-2 (3,3-dimethoxy-2-propenenitrile)

3,3-Dimethoxy-2-propenenitrile is a versatile nitrile derivative characterized by its reactive α,β-unsaturated structure and dimethoxy substitution. This compound is particularly valuable in organic synthesis as a precursor for heterocyclic and functionalized acrylonitrile derivatives. Its electron-withdrawing nitrile group and alkoxy substituents enhance reactivity in Michael additions, cyclizations, and nucleophilic substitutions, making it useful for constructing complex molecular frameworks. The dimethoxy groups also contribute to improved solubility in polar solvents, facilitating handling in synthetic applications. Suitable for use in pharmaceuticals, agrochemicals, and fine chemical synthesis, this compound offers a balance of stability and reactivity, enabling efficient multi-step transformations under controlled conditions.
3,3-dimethoxy-2-propenenitrile structure
15732-02-2 structure
Product name:3,3-dimethoxy-2-propenenitrile
CAS No:15732-02-2
MF:C5H7NO2
MW:113.114581346512
MDL:MFCD09908209
CID:50191
PubChem ID:22622700

3,3-dimethoxy-2-propenenitrile Chemical and Physical Properties

Names and Identifiers

    • 3,3-dimethoxy-2-propenenitrile
    • Cyanoketene dimethyl acetal
    • 3,3-dimethoxyprop-2-enenitrile
    • 1-cyano-2,2-bis methoxyethylene
    • 2-Propenenitrile,3,3-dimethoxy
    • 3,3-Dimethoxy-acrylonitril
    • 3,3-dimethoxyacrylonitrile
    • R092
    • AGNINIWJJIXFSX-UHFFFAOYSA-N
    • AKOS006313667
    • MFCD09908209
    • SCHEMBL6943266
    • 3,3-dimethoxy-acrylonitrile
    • 15732-02-2
    • SY257807
    • CS-0447389
    • 1-cyano-2,2-bis(methoxy)ethylene
    • 1-cyano-2,2-bis-methoxyethylene
    • DTXSID70627026
    • MDL: MFCD09908209
    • Inchi: 1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3
    • InChI Key: AGNINIWJJIXFSX-UHFFFAOYSA-N
    • SMILES: COC(=CC#N)OC

Computed Properties

  • Exact Mass: 113.04800
  • Monoisotopic Mass: 113.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.022
  • Boiling Point: 231 ºC
  • Flash Point: 108 ºC
  • Refractive Index: 1.429
  • PSA: 42.25000
  • LogP: 0.64418

3,3-dimethoxy-2-propenenitrile Security Information

3,3-dimethoxy-2-propenenitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

3,3-dimethoxy-2-propenenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D920252-1g
3,3-Dimethoxyacrylonitrile
15732-02-2 95%
1g
$980 2025-02-20
TRC
D267240-100mg
3,3-Dimethoxy-2-propenenitrile
15732-02-2
100mg
$ 330.00 2022-06-05
TRC
D267240-250mg
3,3-Dimethoxy-2-propenenitrile
15732-02-2
250mg
$ 655.00 2022-06-05
eNovation Chemicals LLC
D920252-1g
3,3-Dimethoxyacrylonitrile
15732-02-2 95%
1g
$980 2024-07-20
TRC
D267240-50mg
3,3-Dimethoxy-2-propenenitrile
15732-02-2
50mg
$ 205.00 2022-06-05
eNovation Chemicals LLC
D920252-1g
3,3-Dimethoxyacrylonitrile
15732-02-2 95%
1g
$980 2025-02-26

Additional information on 3,3-dimethoxy-2-propenenitrile

3,3-Dimethoxy-2-Propenenitrile (CAS No. 15732-02-2): A Comprehensive Overview

3,3-Dimethoxy-2-propenenitrile (CAS No. 15732-02-2) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 3,3-dimethoxyacrylonitrile, is characterized by its unique molecular structure, which includes a cyano group and two methoxy substituents on a double-bonded carbon atom. This structure endows the compound with a range of chemical properties that make it valuable for various applications.

The chemical formula of 3,3-dimethoxy-2-propenenitrile is C6H9N1O2. It is a colorless liquid with a molecular weight of 131.14 g/mol. The compound is highly reactive due to the presence of the cyano group and the electron-donating methoxy groups, which can participate in a variety of chemical reactions. These properties make it an important intermediate in the synthesis of more complex organic molecules.

In the realm of medicinal chemistry, 3,3-dimethoxy-2-propenenitrile has been explored for its potential as a building block in the development of new drugs. Recent studies have shown that this compound can be used to synthesize bioactive molecules with therapeutic properties. For instance, researchers have utilized 3,3-dimethoxy-2-propenenitrile to create derivatives that exhibit anti-inflammatory and anti-cancer activities. These findings highlight the compound's potential in drug discovery and development.

The synthetic versatility of 3,3-dimethoxy-2-propenenitrile has also been leveraged in materials science. The compound can be polymerized to form polymers with unique properties, such as high thermal stability and mechanical strength. These polymers have found applications in various industries, including electronics and aerospace. Additionally, the compound's ability to undergo controlled polymerization reactions makes it an attractive candidate for the development of advanced materials with tailored properties.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 3,3-dimethoxy-2-propenenitrile. One common approach involves the reaction of acrylonitrile with methanol in the presence of a suitable catalyst. This method yields high purity products and can be scaled up for industrial production. Another notable synthetic route involves the condensation of cyanoacetic acid with dimethyl sulfate under controlled conditions. Both methods have been optimized to minimize by-products and improve yield.

The physical and chemical properties of 3,3-dimethoxy-2-propenenitrile have been extensively studied to understand its behavior in different environments. The compound exhibits good solubility in polar solvents such as ethanol and dimethylformamide (DMF). Its boiling point is around 150°C at atmospheric pressure, making it suitable for use in processes that require moderate temperatures. The compound's stability under various conditions has also been investigated, with results indicating that it remains stable under normal storage conditions but may decompose at high temperatures or in the presence of strong acids or bases.

In addition to its synthetic and material applications, 3,3-dimethoxy-2-propenenitrile has been studied for its environmental impact. Research has shown that the compound is biodegradable under aerobic conditions and does not persist in the environment for extended periods. This property makes it a more environmentally friendly option compared to some other organic compounds used in industrial processes.

The safety profile of 3,3-dimethoxy-2-propenenitrile has also been evaluated through various toxicological studies. These studies have indicated that the compound is generally safe when handled according to standard laboratory practices. However, like many organic compounds, it should be used with appropriate personal protective equipment (PPE) to minimize exposure risks.

In conclusion, 3,3-dimethoxy-2-propenenitrile (CAS No. 15732-02-2) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique chemical structure and reactivity make it an invaluable intermediate in organic synthesis and a promising candidate for drug development and advanced materials science applications. As research continues to uncover new possibilities for this compound, its importance in both academic and industrial settings is likely to grow.

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